molecular formula C13H14ClN3OS B2830868 1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2415468-83-4

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2830868
CAS No.: 2415468-83-4
M. Wt: 295.79
InChI Key: FTRMTVRMGQTFOW-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

1-(4-chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c14-9-2-1-3-10-11(9)16-13(19-10)17-6-4-8(5-7-17)12(15)18/h1-3,8H,4-7H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRMTVRMGQTFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.

    Chlorination: The benzothiazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Piperidine Substitution: The chlorinated benzothiazole is reacted with piperidine under basic conditions to form the desired product.

    Carboxamide Formation: Finally, the piperidine derivative is converted to the carboxamide by reacting with an appropriate amide-forming reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Comparison with Similar Compounds

1-(4-Chloro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide can be compared with other benzothiazole derivatives such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the piperidine and carboxamide functionalities.

    6-Chlorobenzothiazole: Similar in structure but with different substituents, leading to variations in biological activity and potency.

    Benzothiazole-2-thiol: Exhibits strong antimicrobial activity but differs in its mechanism of action and target specificity.

The uniqueness of this compound lies in its combination of the benzothiazole core with piperidine and carboxamide groups, which enhances its biological activity and potential therapeutic applications.

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